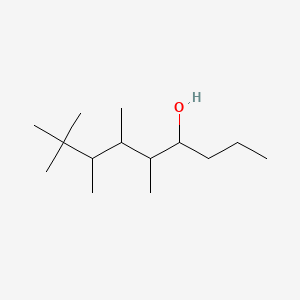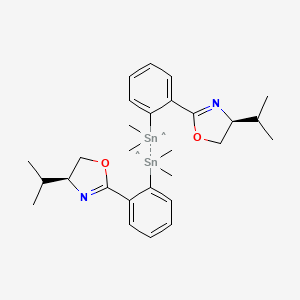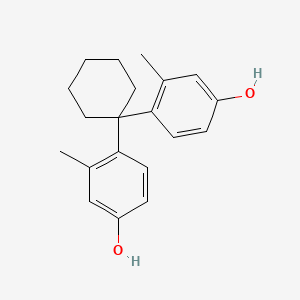
Stearic acid, ester with pentaerythritol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of stearic acid, ester with pentaerythritol typically involves the esterification of pentaerythritol with stearic acid. This reaction can be catalyzed by various catalysts, including p-toluenesulfonic acid and zinc oxide . The reaction is carried out under controlled conditions, often involving heating and the removal of water through azeotropic distillation to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of pentaerythritol tetrastearate involves similar esterification processes but on a larger scale. The use of solid catalysts like zinc oxide is common, and the reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Stearic acid, ester with pentaerythritol primarily undergoes esterification reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other ester groups .
Common Reagents and Conditions: Common reagents used in the esterification process include pentaerythritol, stearic acid, and catalysts such as p-toluenesulfonic acid and zinc oxide . The reaction conditions typically involve heating and the use of solvents like toluene to facilitate the removal of water .
Major Products Formed: The major product formed from the esterification of pentaerythritol with stearic acid is pentaerythritol tetrastearate. This compound is characterized by its high purity and stability .
Aplicaciones Científicas De Investigación
Stearic acid, ester with pentaerythritol has a wide range of applications in scientific research and industry. It is used as a lubricant in the production of plastics and rubber, as a stabilizer in the formulation of polyvinyl chloride, and as a release agent in various manufacturing processes . Additionally, it is utilized in the cosmetics industry as an emollient and viscosity regulator .
Mecanismo De Acción
The mechanism of action of stearic acid, ester with pentaerythritol involves its ability to form a stable ester linkage between the stearic acid and pentaerythritol molecules. This ester linkage imparts the compound with its unique properties, such as its lubricating and stabilizing effects .
Comparación Con Compuestos Similares
Similar Compounds:
- Pentaerythritol tetraoleate
- Pentaerythritol tetraisostearate
- Trimethylolpropane triisostearate
Uniqueness: Compared to similar compounds, stearic acid, ester with pentaerythritol is unique due to its high melting point and stability. It is particularly valued for its use in high-temperature applications and its ability to provide excellent lubrication and stabilization properties .
Propiedades
Número CAS |
8045-34-9 |
|---|---|
Fórmula molecular |
C23H48O6 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);6-9H,1-4H2 |
Clave InChI |
WSEFPKKOUNRCAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)







![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)



![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)
